molecular formula C9H7NO B155718 3-Acetylbenzonitrile CAS No. 6136-68-1

3-Acetylbenzonitrile

Cat. No. B155718
CAS RN: 6136-68-1
M. Wt: 145.16 g/mol
InChI Key: SBCFGFDAZCTSRH-UHFFFAOYSA-N
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Description

3-Acetylbenzonitrile is a chemical compound that is closely related to other nitrile-containing compounds. It is an isomer of benzoylacetonitrile and has been studied for its thermochemical properties. The standard molar enthalpies of formation for 3-acetylbenzonitrile in the crystalline phase have been derived from combustion calorimetry and its enthalpies of sublimation have been measured by microcalorimetry .

Synthesis Analysis

The synthesis of related acetonitrile compounds has been explored in various studies. For instance, 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile was synthesized using the Bischler-Napieralski method, which involves ring closure of the corresponding amide. The structure of the synthesized compounds was confirmed by spectroscopic data and, in some cases, by X-ray crystallography . Although this is not a direct synthesis of 3-acetylbenzonitrile, the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 3-acetylbenzonitrile has been computed using ab initio techniques, which are highly accurate methods for determining molecular geometries and properties. The calculated molecular structures have been compared with experimental values, showing very good agreement. This indicates that computational methods can be reliably used to predict the structure of such compounds .

Chemical Reactions Analysis

Acetonitrile compounds can undergo various chemical reactions. For example, when acetonitrile is mixed with methanol and subjected to high pressure and temperature, it can trimerize to form different compounds such as 4-amino-2,6-dimethylpyrimidine. This demonstrates the reactivity of acetonitrile under extreme conditions and suggests that 3-acetylbenzonitrile could also participate in similar reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetylbenzonitrile have been studied through its combustion energy and enthalpy of sublimation. These properties are crucial for understanding the stability and reactivity of the compound. The enthalpic parameters suggest that 3-acetylbenzonitrile has a certain level of stability compared to other disubstituted benzenes. The study also provides a basis for comparing the enthalpic stability of 3-acetylbenzonitrile with other related compounds .

Scientific Research Applications

Synthesis of Novel Compounds

One significant application of 3-Acetylbenzonitrile is in the synthesis of novel compounds. Di Mola et al. (2022) utilized 2-acetylbenzonitrile, a closely related compound, in synthesizing new 3-methylated analogs of Pazinaclone and PD172938. This is important in medicinal chemistry for the design of new bioactive compounds (Di Mola, Nicastro, Serusi, Filosa, Waser, & Massa, 2022).

Thermochemical Studies

Amaral et al. (2015) conducted a thermochemical study on 3-acetylbenzonitrile, determining its standard molar enthalpies of formation in both the crystalline and gaseous phases. This research aids in understanding the enthalpic stability of the compound and its comparison to other disubstituted benzenes (Amaral, Szterner, Morais, & Silva, 2015).

Enzymatic Processes in Synthesis

Mangas-Sánchez et al. (2012) explored the use of 2-acetylbenzonitrile in the chemoenzymatic synthesis of 3-methylphthalides. The study highlights the role of pH in enzymatic processes and the use of baker's yeast as a biocatalyst, providing insights into the synthesis of enantiopure compounds (Mangas-Sánchez, Busto, Gotor‐Fernández, & Gotor, 2012).

Vibrational Spectra and Non-Linear Optical Properties

Nataraj, Balachandran, and Karthick (2013) studied the vibrational spectra and non-linear optical properties of p-acetylbenzonitrile. Their research contributes to understanding the potential of this compound in non-linear optical materials (Nataraj, Balachandran, & Karthick, 2013).

Effects on Cytochrome P450 Activity

Tang, Shou, and Rodrigues (2000) explored the impact of acetonitrile, a solvent often used in conjunction with compounds like 3-acetylbenzonitrile, on cytochrome P450 2C9 activity. Their findings highlight the substrate-dependent effects of acetonitrile on liver microsomal enzymes (Tang, Shou, & Rodrigues, 2000).

Safety And Hazards

3-Acetylbenzonitrile may form combustible dust concentrations in air . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-acetylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFGFDAZCTSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210273
Record name 3-Acetylbenzonitrile
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Acetylbenzonitrile

CAS RN

6136-68-1
Record name 3-Acetylbenzonitrile
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Record name 3-Acetylbenzonitrile
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Record name 6136-68-1
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Record name 3-Acetylbenzonitrile
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Record name 3-ACETYLBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
LMPF Amaral, P Szterner, VMF Morais… - The Journal of Chemical …, 2015 - Elsevier
The standard (p = 0.1 MPa) molar enthalpies of formation of 3-acetylbenzonitrile and benzoylacetonitrile, in the crystalline phase, were derived from the respective standard massic …
Number of citations: 6 www.sciencedirect.com
AU RANI¹, N SUNDARAGANESAN, S SEBASTIAN - materialsciencejournal.org
The Fourier transform infrared and Fourier transform Raman spectra of 3-acetylbenzonitrile (3ABN) was recorded in the solid phase. The optimized geometry was calculated by B3LYP …
Number of citations: 0 materialsciencejournal.org
WM Simien - 2008 - search.proquest.com
… In addition, four aromatic amidoximes were synthesized by reacting hydroxylamine with 1,3-dicyanobenzene, 1,4-dicyanobenzene, 3-acetylbenzonitrile, and 4-acetylbenzonitrile. All of …
Number of citations: 0 search.proquest.com
D Kamalakkannan, R Senbagam… - Journal of Molecular …, 2022 - Elsevier
… Chalcones including 3-((E)-3-substituted phenylacryloyl)benzonitriles have been synthesized by Claisen-Schmidt condensation of aryl methyl ketones including 3-acetylbenzonitrile …
Number of citations: 1 www.sciencedirect.com
L XU, JUN MO, J XIAOà- Metal Catalysed Carbon-Carbon …, 2004 - Wiley Online Library
The palladium-catalysed Heck reaction of aryl or vinyl halides with olefins has been widely used in synthetic chemistry. The reaction works impressively well with a wide range of …
Number of citations: 6 onlinelibrary.wiley.com
A Clerici, N Pastori, O Porta - European Journal of Organic …, 2002 - Wiley Online Library
… As already pointed out for para-EWG-substituted aldehydes, 4-acetylbenzonitrile (1n) also underwent partial dimerization (15%) while 3-acetylbenzonitrile (1o) did not give the reductive …
LS Liebeskind, JR Gasdaska… - The Journal of …, 1989 - ACS Publications
Results Via a modification of the procedure of Kaesz, 48 (t? 2-2-acetylphenyl) tetracarbonylmanganese (1) was prepared in high yield by heating acetophenone with PhCH2Mn …
Number of citations: 161 pubs.acs.org
G Fraenkel, J Gallucci… - The Journal of Organic …, 1989 - ACS Publications
… carbonylmanganese (4g) by Reaction of 3-Acetylbenzonitrile with Benzylpentacarbonylmanganese. A solution containing 2.7 mmol of 3-acetylbenzonitrile and 0.85 g …
Number of citations: 19 pubs.acs.org
CY Watson, WJD Whish, MD Threadgill - Bioorganic & medicinal chemistry, 1998 - Elsevier
… 3-Acetylbenzonitrile 10 was hydroxylated directly at the methyl group using the hypervalent iodine reagent I,I-bis(trifluoroacetoxy)iodobenzene (iodosobenzene bis(trifluoroacetate)) …
Number of citations: 89 www.sciencedirect.com
J He, W Guo, P Cong, J Armstrong, R Li… - Journal of Materials …, 2022 - Springer
… Benzonitrile and 3-acetylbenzonitrile were tested in the cycloaddition reaction and … We used inelastic neutron scattering (INS) to probe the interaction between 3-acetylbenzonitrile and …
Number of citations: 3 link.springer.com

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